6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine
Description
Properties
IUPAC Name |
6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2OS/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12/h2-3,6,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENJQYOTOFLIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine typically involves the reaction of 6-bromobenzo[d]thiazol-2(3H)-one with 2-methoxyethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (copper, palladium).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Various substituted benzo[d]thiazole derivatives.
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of benzothiazole compounds, including 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine, exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The structural modifications in this compound enhance its interaction with specific cellular targets, potentially leading to improved efficacy compared to other anticancer agents.
-
Antibacterial Properties :
- Compounds derived from benzothiazole structures have been evaluated for their antibacterial activities. In vitro studies demonstrate that certain derivatives show potent activity against various bacterial strains, suggesting that this compound could be explored further as a lead compound for developing new antibacterial agents .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield high-purity products. Various derivatives have been synthesized to assess the impact of different substituents on biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 6; methoxyethyl group | Potential anticancer activity |
| 6-bromobenzo[d]thiazol-2(3H)-one-[1,2,3-triazole hybrids | Triazole moiety addition | Enhanced anticancer activity |
| N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine | Different nitrogen substitution | Altered reactivity and potential antibacterial effects |
Case Studies
-
Anticancer Studies :
A study published in the Academy of Chemistry reported the synthesis of various benzothiazole derivatives, including those based on this compound. These compounds were evaluated for their cytotoxic effects against cancer cell lines, revealing promising results with some derivatives exhibiting higher potency than standard treatments like cisplatin . -
Antibacterial Efficacy :
Another investigation focused on the antibacterial properties of benzothiazole derivatives demonstrated that certain modifications led to increased effectiveness against resistant bacterial strains. The study highlighted the potential of compounds like this compound as candidates for further development in combating bacterial infections .
Mechanism of Action
The mechanism of action of 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which are crucial for cell proliferation and survival. Additionally, the compound can induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness emerges when compared to analogs with variations in substituents at positions 3 and 6, as well as core modifications. Below is a detailed analysis:
Substituent Variations at Position 3
The 2-methoxyethyl group at position 3 distinguishes the target compound from derivatives with alternative substituents:
- 3-Methyl analogs (e.g., 6-bromo-3-methylbenzo[d]thiazol-2(3H)-imine, CAS 73901-11-8):
- However, its hydrophobicity and steric bulk may reduce solubility compared to the 2-methoxyethyl substituent .
- 3-(2-Ethoxyethyl) analogs (e.g., 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate):
Substituent Variations at Position 6
The bromine atom at position 6 is a key electronic and steric determinant:
- This contrasts with bromine’s moderate electron-withdrawing effect, which may stabilize the imine moiety .
- 6-Methoxy analogs (e.g., methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide): Methoxy is electron-donating, which could destabilize the imine through resonance effects. This substitution may reduce electrophilicity compared to bromine .
Core Structure Variations
- Benzo[d]thiazol-2(3H)-ones (e.g., 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones):
Data Tables
Table 1: Physical and Structural Comparison of Selected Analogs
Research Findings and Implications
- Antifungal Potential: Analogous benzo[d]thiazol-2(3H)-ones with oxadiazole substituents (e.g., 4i) show moderate antifungal activity, suggesting that the imine derivatives could be optimized for similar applications .
- Electronic Effects : Theoretical studies on 3-substituted imines reveal that electron-withdrawing groups (e.g., Br, SO₂CH₃) stabilize the imine via resonance, while electron-donating groups (e.g., OCH₃) may enhance nucleophilic attack susceptibility .
- Synthetic Flexibility: The 2-methoxyethyl group’s ether linkage provides a site for further functionalization (e.g., hydrolysis to hydroxyl or alkylation), a strategy employed in related compounds like 6-acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one .
Biological Activity
6-Bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound exhibits a unique combination of structural features that may confer distinct pharmacological properties, including anticancer and antibacterial activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromine atom at position 6 of the benzothiazole ring and a methoxyethyl group at position 3, which contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Weight | 276.19 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of 6-bromobenzo[d]thiazol-2(3H)-one with 2-methoxyethylamine under reflux conditions in a suitable solvent such as ethanol or methanol. This process can be optimized for yield and purity through recrystallization or column chromatography .
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of derivatives related to this compound. A series of compounds derived from 6-bromobenzo[d]thiazol-2(3H)-one were evaluated for their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that many derivatives exhibited good to moderate cytotoxicity compared to the standard drug Cisplatin .
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of synthesized derivatives, compounds were tested at various concentrations. The following table summarizes the IC50 values obtained:
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| This compound | MCF-7 | 15.4 | Better than Cisplatin (IC50 = 20 µM) |
| Other Derivatives | HeLa | 18.7 | Comparable |
Antibacterial Activity
The antibacterial activity of this compound has also been investigated. Studies have shown that it possesses significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Testing
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected bacteria:
| Bacterial Strain | MIC (µg/mL) | Control (Streptomycin) |
|---|---|---|
| Escherichia coli | <32 | <16 |
| Staphylococcus aureus | <64 | <32 |
| Salmonella typhimurium | <128 | <64 |
These results indicate that while the compound shows promise, its efficacy varies depending on the bacterial strain .
The mechanism by which this compound exerts its biological effects is not fully elucidated but likely involves interactions with specific molecular targets. It may inhibit enzymes involved in critical cellular processes such as DNA replication or metabolic pathways essential for bacterial survival .
Q & A
Q. What are the optimized synthetic routes for 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine?
A two-component reaction between diazonium salts and N-acyl-N'-aryl thioureas in the presence of sodium tert-butoxide (a strong base) is a validated method. Key steps include:
- Temperature control : Maintain 0–5°C during diazonium salt coupling to prevent side reactions.
- Reagent ratios : Use a 1:1 molar ratio of thiourea derivatives to diazonium salts.
- Monitoring : Track progress via TLC (n-hexane:ethyl acetate, 3:1) to confirm intermediate formation .
- Yield optimization : Post-reaction reflux (45 min) ensures completion, achieving moderate yields (e.g., 75% for brominated analogs) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- FT-IR : Identifies NH (≈3306 cm⁻¹) and C=N imine (≈1595 cm⁻¹) stretches .
- NMR :
- ¹H-NMR : Aromatic protons (δ 7.03–7.67 ppm) and NH (δ 10.1 ppm) confirm substitution patterns .
- ¹³C-NMR : Signals at δ 114–142 ppm validate the benzo[d]thiazole core and substituents .
- Elemental analysis : Matches calculated vs. experimental C, H, N, S, and Br percentages to ensure purity .
Q. How can researchers purify this compound effectively?
- Recrystallization : Use ethanol or ethyl acetate for high-purity solids .
- Suction filtration : Remove impurities after precipitation in cold water .
Advanced Research Questions
Q. How to resolve contradictions in spectral data during characterization?
- Scenario : Discrepancies in ¹³C-NMR signals for imine carbons.
- Method :
- Compare with analogs (e.g., 3-(4-fluorophenyl) derivatives) to identify electronic effects .
- Use DEPT-135 or HSQC to distinguish quaternary carbons from CH/CH₂ groups .
- Validate via X-ray crystallography if ambiguity persists .
Q. What strategies enable selective bromine substitution in advanced derivatization?
- Nucleophilic substitution : Replace bromine with methoxy/amino groups using NaOMe or NH₃ in DMF at 80°C .
- Cross-coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst) for biaryl derivatives .
- Monitoring : Use GC-MS to detect intermediates and optimize reaction time .
Q. How to design experiments for evaluating bioactivity?
- Target selection : Prioritize enzymes/receptors with thiazole-binding pockets (e.g., σ-1 receptors) .
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer : MTT assays on HeLa or MCF-7 cell lines, comparing IC₅₀ values to cisplatin .
- Mechanistic studies : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins .
Q. How to troubleshoot low yields in multi-step syntheses?
- Identify bottlenecks : Use LC-MS to detect unstable intermediates (e.g., diazonium salts) .
- Optimize steps :
- Replace acetone with DMF for better thiourea solubility .
- Add molecular sieves to absorb water in esterification steps .
- Scale-up adjustments : Reduce reflux time to minimize decomposition .
Q. What computational methods predict reactivity and stability?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .
- MD simulations : Assess solvation effects and conformational stability in aqueous/PBS buffers .
- ADMET prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Comparative and Methodological Questions
Q. How does 6-bromo-3-(2-methoxyethyl) substitution impact reactivity compared to halogenated analogs?
- Reactivity trends : Bromine’s electronegativity enhances electrophilic aromatic substitution but reduces oxidative stability vs. chloro/fluoro analogs .
- Case study : Brominated derivatives show 20% higher yield in Suzuki couplings vs. chloro analogs due to better leaving-group ability .
- Thermal analysis : TGA reveals decomposition at 200°C (vs. 180°C for iodo analogs), indicating moderate stability .
Q. What in silico tools validate bioactivity hypotheses?
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors) using Schrödinger .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide SAR .
- Binding free energy calculations : MM-PBSA/GBSA refine docking predictions for enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
